4-bromo-2-chloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various substituents, including bromine, chlorine, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide typically involves multiple steps, including halogenation, sulfonation, and coupling reactions. One common method involves the following steps:
Halogenation: The starting material, 5-methylbenzenesulfonamide, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 4 and 2 positions, respectively.
Coupling Reaction: The halogenated intermediate is then subjected to a coupling reaction with 3-pyridinylmethylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-Bromo-2-chloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets, such as proteins and nucleic acids.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloro-5-methylbenzenesulfonamide: Lacks the pyridinylmethyl group but shares the core structure.
2-Bromo-4-chloro-5-methylphenyl N-(4-chloro-2-methylphenyl)carbamate: Similar in structure but with different substituents.
Uniqueness
4-Bromo-2-chloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide is unique due to the presence of the pyridinylmethyl group, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C13H12BrClN2O2S |
---|---|
Molecular Weight |
375.67 g/mol |
IUPAC Name |
4-bromo-2-chloro-5-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12BrClN2O2S/c1-9-5-13(12(15)6-11(9)14)20(18,19)17-8-10-3-2-4-16-7-10/h2-7,17H,8H2,1H3 |
InChI Key |
UDNGMTPHEVBVFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)S(=O)(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.